molecular formula C10H21NO B13076755 (1-Methoxy-3,3-dimethylcyclohexyl)methanamine

(1-Methoxy-3,3-dimethylcyclohexyl)methanamine

Cat. No.: B13076755
M. Wt: 171.28 g/mol
InChI Key: IPNBOPBANPXJMB-UHFFFAOYSA-N
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Description

(1-Methoxy-3,3-dimethylcyclohexyl)methanamine (CAS 1478568-22-7) is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . Its structure features a cyclohexyl ring substituted with a methoxy group at position 1 and two methyl groups at position 3, with a methanamine functional group attached . This specific substitution pattern suggests potential utility as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with structurally similar amine and ether functionalities are often investigated for their potential as synthetic intermediates in the development of more complex molecules . As a tertiary amine, this compound may undergo various chemical transformations, including alkylation and acylation, making it a valuable scaffold for creating diverse chemical libraries . (1-Methoxy-3,3-dimethylcyclohexyl)methanamine is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this substance with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1-methoxy-3,3-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C10H21NO/c1-9(2)5-4-6-10(7-9,8-11)12-3/h4-8,11H2,1-3H3

InChI Key

IPNBOPBANPXJMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(CN)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine typically involves the reaction of a cyclohexanone derivative with a methoxy group and subsequent amination. One common method involves the following steps:

    Starting Material: 3,3-Dimethylcyclohexanone.

    Amination: The conversion of the methoxy-substituted cyclohexanone to the corresponding methanamine using ammonia or an amine source under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-3,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

(1-Methoxy-3,3-dimethylcyclohexyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methanamine groups play a crucial role in its binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula MW Substituents/Features Applications Safety/Notes
(1-Methoxy-3,3-dimethylcyclohexyl)methanamine C₁₀H₂₁NO 171.28* 1-methoxy, 3,3-dimethyl, methanamine Research chemical; potential intermediate Limited safety data; hydrochloride salt form noted
[1-(3-Methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) C₁₄H₂₁N 203.32 3-methylphenyl substituent NHC ligand synthesis; industrial/research use Not for medical use; room-temperature storage
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine (CAS: 2225142-44-7) C₈H₁₅NO 141.21 Bicyclic structure with oxygen bridge Experimental compound No MSDS available; limited hazard data
3-Methylcyclohexylamine (CAS: 6850-35-7) C₇H₁₅N 113.20 Single methyl group at position 3 Industrial intermediate Classified as hazardous; irritant
[3-(Aminomethyl)cyclohexyl]methanamine (CAS: 2579-20-6) C₈H₁₆N₂ 140.23 Diamine structure with two aminomethyl groups Chemical intermediate For industrial use only; no specific hazards listed
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) C₁₄H₁₉NO₂ 233.31 Cyclohexanone core with methoxyphenyl and methylamino groups Analgesic research (NMDA receptor antagonist analog) Purity varies; detected in unregulated markets
Diphenhydramine Hydrochloride (CAS: 147-24-0) C₁₇H₂₁NO·HCl 291.82 Ethanolamine derivative with diphenylmethoxy group Antihistamine; sedative Well-documented toxicity; H302 (harmful if swallowed)

*Molecular weight calculated based on formula.

Key Findings:

Structural Influence on Applications: Substituted cyclohexylmethanamines (e.g., [1-(3-methylphenyl)cyclohexyl]methanamine) are utilized in ligand synthesis, highlighting the role of aromatic substituents in coordination chemistry .

Physicochemical Properties: Methoxmetamine’s ketone group (cyclohexanone core) enhances lipophilicity compared to amine-only analogs, affecting blood-brain barrier permeability . Diamines (e.g., [3-(aminomethyl)cyclohexyl]methanamine) may exhibit higher solubility in polar solvents due to increased hydrogen bonding .

Safety and Handling :

  • Simple analogs like 3-methylcyclohexylamine are classified as irritants, while complex derivatives (e.g., diphenhydramine) have well-documented toxicological profiles .
  • Research-oriented compounds often lack comprehensive safety data, necessitating cautious handling .

Research and Environmental Considerations

  • Environmental Impact : Cyclohexanemethanamine derivatives are monitored for PM10 particulate levels (e.g., 50 µg/m³ for cyclohexanemethanamine, CAS: 68609-08-5) .
  • Biological Activity : Methoxmetamine’s structural similarity to ketamine suggests NMDA receptor modulation, though clinical data remain sparse .

Biological Activity

(1-Methoxy-3,3-dimethylcyclohexyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a methoxy group and a cyclohexyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine is C10H21NOC_{10}H_{21}NO. Its structure can be represented as follows:

  • SMILES Notation : CC1(CCCC(C1)(CN)OC)C
  • InChIKey : IPNBOPBANPXJMB-UHFFFAOYSA-N

The presence of the methoxy group enhances solubility and reactivity, while the amine group allows for nucleophilic substitution reactions. The cyclohexyl ring contributes to the compound's stability and reactivity under various conditions .

Research indicates that (1-Methoxy-3,3-dimethylcyclohexyl)methanamine may interact with various biological targets through molecular docking studies. These studies suggest potential binding affinities to proteins or enzymes that could lead to therapeutic effects. The specific mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses include:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.
  • Oxidation Reactions : The methoxy group may undergo oxidation, leading to the formation of biologically active aldehydes or ketones.

Pharmacological Applications

The potential applications of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine span various therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, compounds containing methoxy groups have shown activity against various bacterial strains.
  • Anticancer Properties : Some analogs have demonstrated selective cytotoxicity against cancer cell lines. The ability to modify cellular processes through enzyme interaction may contribute to this activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1-Methoxy-3,3-dimethylcyclohexyl)methanamine, a comparison with structurally similar compounds is essential. Below is a table summarizing some comparable compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-6-phenylethynylpyridineContains a pyridine ring with ethynyl substitutionKnown for its activity as an mGluR5 antagonist
1-(4-Methoxyphenyl)propan-2-amineAromatic amine with a propanol chainExhibits selective serotonin reuptake inhibition
4-(Methoxymethyl)phenethylaminePhenethylamine derivative with methoxymethyl groupPotential use in treating neurological disorders

The cyclohexane structure combined with the methoxy and amine functional groups in (1-Methoxy-3,3-dimethylcyclohexyl)methanamine may confer distinct pharmacological properties compared to these other compounds.

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